molecular formula C18H16N4O3S B11453605 2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-nitrophenyl)ethanone

2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-nitrophenyl)ethanone

Cat. No.: B11453605
M. Wt: 368.4 g/mol
InChI Key: KFGZOZYWVMTCSI-UHFFFAOYSA-N
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Description

2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-nitrophenyl)ethanone is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a sulfanyl group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-nitrophenyl)ethanone typically involves multiple stepsThe reaction conditions often require the use of catalysts, such as anhydrous aluminum chloride, and specific temperature controls to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-nitrophenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amino derivatives.

Scientific Research Applications

2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-nitrophenyl)ethanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-nitrophenyl)ethanone involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. The sulfanyl group may participate in redox reactions, influencing cellular processes. The nitrophenyl group can interact with nucleophiles, affecting signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-nitrophenyl)ethanone lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitrophenyl group enhances its potential as an antimicrobial and anticancer agent, distinguishing it from other triazole derivatives.

Properties

Molecular Formula

C18H16N4O3S

Molecular Weight

368.4 g/mol

IUPAC Name

2-[[4-methyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(4-nitrophenyl)ethanone

InChI

InChI=1S/C18H16N4O3S/c1-12-4-3-5-14(10-12)17-19-20-18(21(17)2)26-11-16(23)13-6-8-15(9-7-13)22(24)25/h3-10H,11H2,1-2H3

InChI Key

KFGZOZYWVMTCSI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(N2C)SCC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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